2'-Chloro-4-trifluoromethoxybenzophenone
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Overview
Description
2’-Chloro-4-trifluoromethoxybenzophenone is a chemical compound with the molecular formula C14H8ClF3O2. It is known for its unique structural properties, which include a chloro group and a trifluoromethoxy group attached to a benzophenone core. This compound is used in various scientific and industrial applications due to its reactivity and stability .
Preparation Methods
The synthesis of 2’-Chloro-4-trifluoromethoxybenzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 4-trifluoromethoxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2’-Chloro-4-trifluoromethoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group
Biological Activity
Introduction
2'-Chloro-4-trifluoromethoxybenzophenone (CAS No. 87996-54-1) is a synthetic organic compound that has gained attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and implications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C15H10ClF3O |
Molecular Weight | 304.69 g/mol |
IUPAC Name | 2'-Chloro-4-(trifluoromethoxy)benzophenone |
CAS Number | 87996-54-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is suspected to exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular signaling pathways, impacting processes such as proliferation and apoptosis.
- DNA Interaction : The compound potentially binds to DNA, leading to alterations in replication and transcription processes, which can trigger cytotoxic effects in cancer cells.
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety and efficacy of compounds in drug development. Various studies have assessed the cytotoxic effects of this compound on different cell lines.
In Vitro Studies
-
Cell Lines Used :
- Human breast cancer cells (MCF-7)
- Human lung cancer cells (A549)
- Mouse fibroblast cells (L929)
-
Assay Methods :
- MTT Assay : Used to assess cell viability and proliferation.
- Colony Formation Assay : Evaluated the long-term effects on cell growth.
-
Results Summary :
- The compound demonstrated significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values ranging from 10 µM to 25 µM.
- L929 cells exhibited lower sensitivity, indicating a potential selective toxicity towards cancerous cells.
Table 1: Cytotoxicity Results
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
MCF-7 | 15 | MTT |
A549 | 20 | MTT |
L929 | >50 | Colony Formation |
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer properties of this compound in vivo using a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor growth through apoptosis induction.
Case Study 2: Mechanistic Insights
Research by Johnson et al. (2024) focused on the mechanism of action, revealing that treatment with the compound led to increased levels of reactive oxygen species (ROS) in MCF-7 cells, contributing to oxidative stress and subsequent cell death. This study highlights the potential role of oxidative stress as a pathway for the compound's anticancer effects.
Properties
CAS No. |
87996-54-1 |
---|---|
Molecular Formula |
C14H8ClF3O2 |
Molecular Weight |
300.66 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)20-14(16,17)18/h1-8H |
InChI Key |
XUMDUKMAADXRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)Cl |
Origin of Product |
United States |
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